molecular formula C21H20O6 B1245954 Demethoxystegane

Demethoxystegane

Cat. No.: B1245954
M. Wt: 368.4 g/mol
InChI Key: NFJJJWVGDBCSKG-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethoxystegane is a natural product found in Steganotaenia araliacea with data available.

Scientific Research Applications

  • Lignan Isolation and Antiproliferative Activity

    • Demethoxystegane, identified as a new lignan from Steganotaenia araliacea, shows potential in cancer research. It was isolated along with other compounds, one of which demonstrated antiproliferative activity against an ovarian cancer cell line (OVCAR-3) (Meragelman et al., 2001).
  • Role in Gene Network Analysis

    • While not directly related to this compound, research on gene networks, as in Caenorhabditis elegans, aids in understanding genetic responses to various compounds, potentially including this compound (Lee et al., 2008).
  • Epigenetic Treatment Potential

    • Demethylating agents, in general, are significant in treating hematopoietic malignancies. They target cancer cells via DNA demethylation, a concept that could extend to this compound research (Claus et al., 2005).
  • Cancer Stemness and Therapeutic Targets

    • Research on epigenetic regulation in cancer cells, including the use of demethylating agents, could be relevant to understanding the broader implications of compounds like this compound (Karakaidos et al., 2019).
  • DNA Methylation and Genome Stability

    • Studies on DNA demethylation, as related to genome stability, provide a context for understanding the potential genetic impact of compounds like this compound (Chen et al., 1998).
  • Model Organisms in Drug Research

    • Model organisms, such as C. elegans, used in drug research, can be instrumental in understanding the biological effects of compounds, including this compound (Kaletta & Hengartner, 2006).
  • Transgenerational Epigenetic Effects

    • Research on transgenerational epigenetic effects, influenced by methylation, can provide insights into the long-term implications of compounds like this compound (Greer et al., 2014).

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(9R,13R)-3,4-dimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2(7),3,5,15,17(21)-hexaen-10-one

InChI

InChI=1S/C21H20O6/c1-23-16-4-3-11-6-15-13(9-25-21(15)22)5-12-7-17-18(27-10-26-17)8-14(12)19(11)20(16)24-2/h3-4,7-8,13,15H,5-6,9-10H2,1-2H3/t13-,15+/m0/s1

InChI Key

NFJJJWVGDBCSKG-DZGCQCFKSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3[C@@H](CC4=CC5=C(C=C42)OCO5)COC3=O)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)C=C1)OC

synonyms

10-demethoxystegane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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